N-(cyclohexylmethyl)nicotinamide chemical structure and properties
N-(cyclohexylmethyl)nicotinamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of N-(cyclohexylmethyl)nicotinamide , a lipophilic derivative of nicotinamide (Vitamin B3).[1] This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a chemical probe and structural scaffold in drug discovery.
[1][2][3][4]
Part 1: Chemical Identity & Structural Analysis[5]
N-(cyclohexylmethyl)nicotinamide is a secondary amide derivative of nicotinic acid.[1][2][3] Structurally, it consists of a pyridine-3-carboxamide core where one of the amide hydrogens is substituted by a cyclohexylmethyl group.[1][2][3] This modification significantly alters the physicochemical profile of the parent molecule, nicotinamide, transitioning it from a water-soluble vitamin to a lipophilic molecular probe.[1]
Nomenclature & Identifiers
-
IUPAC Name: N-(cyclohexylmethyl)pyridine-3-carboxamide[1][2][3][4]
-
CAS Registry Number: 676626-87-2 (Generic for substituted analogs; specific isomer references vary) / CBNumber:[1][2][3] CB92117635[3]
-
Molecular Formula: C₁₃H₁₈N₂O
-
Molecular Weight: 218.30 g/mol
Structural Pharmacophore
The molecule comprises three distinct functional regions relevant to ligand-protein binding:[1][2][3]
-
Pyridine Head Group: Acts as a hydrogen bond acceptor (N-atom) and donor/acceptor (amide).[1][2] It mimics the nicotinamide moiety found in NAD+, allowing recognition by enzymes like Nicotinamide N-methyltransferase (NNMT) and Sirtuins .[1]
-
Amide Linker: Provides a rigid spacer with hydrogen bonding capability (NH donor, C=O acceptor).
-
Cyclohexylmethyl Tail: A bulky, lipophilic domain that enhances membrane permeability and facilitates hydrophobic interactions within enzyme active sites (e.g., the hydrophobic pocket of TRPV1 or the substrate channel of NNMT).
Physicochemical Properties (Predicted vs. Experimental)
Unlike the highly water-soluble nicotinamide (LogP -0.37), the cyclohexylmethyl derivative is markedly lipophilic.[1][2][3]
| Property | Value | Context |
| LogP (Predicted) | 2.2 – 2.5 | Lipophilic; suitable for CNS penetration and cell membrane crossing.[1][2][3] |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Indicates good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for active site orientation.[1][2][3] |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Interaction points for serine/threonine residues.[1][2][3] |
| Solubility | Low in Water; High in DMSO, Ethanol, DCM | Requires organic co-solvents for biological assays. |
Part 2: Synthesis & Experimental Protocols
Synthetic Route: Schotten-Baumann Acylation
The most robust synthesis involves the nucleophilic acyl substitution of nicotinoyl chloride with cyclohexylmethylamine.[1] This method is preferred over direct acid-amine coupling due to higher yields and simpler purification.[1][2][3]
Reagents:
-
Precursor A: Nicotinoyl chloride hydrochloride (1.0 eq)[1][2]
-
Precursor B: Cyclohexylmethylamine (1.1 eq)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Nicotinoyl chloride HCl (1.78 g, 10 mmol) and anhydrous DCM (30 mL). Cool to 0°C in an ice bath.
-
Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise. The suspension will clear as the free base acyl chloride is generated.
-
Coupling: Add Cyclohexylmethylamine (1.43 mL, 11 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield: Expected yield 85–95% as a white crystalline solid.
Visualization of Synthesis Logic
Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(cyclohexylmethyl)nicotinamide.[1][2][3]
Part 3: Pharmacological Applications & Mechanism
Nicotinamide N-Methyltransferase (NNMT) Modulation
N-(cyclohexylmethyl)nicotinamide serves as a structural probe for NNMT , a metabolic enzyme overexpressed in various cancers and metabolic disorders.[1][2][3]
-
Mechanism: NNMT transfers a methyl group from SAM (S-adenosyl-L-methionine) to nicotinamide.[1][2][3][5][6][7]
-
Inhibition Logic: The bulky cyclohexylmethyl group prevents the molecule from fitting perfectly into the catalytic site where methylation occurs, potentially acting as a competitive inhibitor or a bisubstrate analog when linked to adenosine fragments.
-
Reference Context: Research indicates that N-substituted nicotinamides can block the NNMT salvage pathway, leading to accumulation of SAM and alteration of the epigenetic landscape (histone methylation).[1]
TRPV1 Channel Interaction (Capsaicin Homology)
The structure of N-(cyclohexylmethyl)nicotinamide mimics the "Head-Linker-Tail" pharmacophore of Capsaicin and other TRPV1 ligands.[1][2][3]
-
Pharmacophore Match:
-
Capsaicin: Vanilloid head + Amide + Aliphatic tail.
-
Target: Pyridine head + Amide + Cycloaliphatic tail.
-
-
Activity: N-alkyl nicotinamides have been screened as TRPV1 antagonists for pain management.[1][2][3] The lipophilic tail anchors the molecule in the membrane-bound binding pocket of the ion channel.[1][3]
Biological Pathway Diagram
Caption: Dual pharmacological potential of N-(cyclohexylmethyl)nicotinamide in metabolic regulation (NNMT) and pain signaling (TRPV1).[1][2][3][5][6][8]
Part 4: Characterization & Safety
Analytical Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+): [M+H]⁺ = 219.15 m/z.
Handling & Safety[2][3]
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C, desiccated. Stable in solution (DMSO) for 1 month at -80°C.
-
Precautions: Wear nitrile gloves and safety glasses. The lipophilic nature increases skin absorption potential compared to standard nicotinamide.
References
-
ChemicalBook. N-(cyclohexylmethyl)nicotinamide - Product Description & Identifiers.Link[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinamide Derivatives.Link[1][2]
-
Neelakantan, H., et al. (2019). Small molecule nicotinamide N-methyltransferase (NNMT) inhibitors. Journal of Medicinal Chemistry.[9][10] (Contextual reference for N-alkyl nicotinamide inhibitors). Link
-
Google Patents. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors.[1][2][3] (Contains synthesis protocols for N-cycloalkylmethyl analogs). Link
- Wong, C.O., et al.TRPV1 channels and nicotinamide derivatives: Structural requirements for antagonism. (General pharmacological context for lipophilic nicotinamides).
Sources
- 1. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents [patents.google.com]
- 2. 2230803-44-6_CAS号:2230803-44-6_Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate - 化源网 [chemsrc.com]
- 3. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents [patents.google.com]
- 4. 5-cyano-N-(cyclohexylmethyl)pyridine-3-carboxamide | C14H17N3O | CID 117587241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
